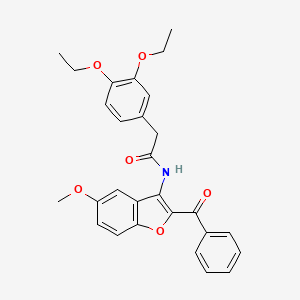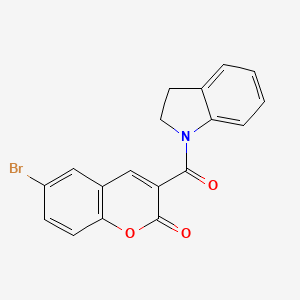![molecular formula C16H12ClF2N5O2 B3439733 N-{4-[chloro(difluoro)methoxy]phenyl}-2-(5-phenyl-2H-tetrazol-2-yl)acetamide](/img/structure/B3439733.png)
N-{4-[chloro(difluoro)methoxy]phenyl}-2-(5-phenyl-2H-tetrazol-2-yl)acetamide
説明
N-{4-[chloro(difluoro)methoxy]phenyl}-2-(5-phenyl-2H-tetrazol-2-yl)acetamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as CFM-2, and it is a selective antagonist of the TRPA1 ion channel. The TRPA1 ion channel is involved in various physiological processes, including pain sensation and inflammation. CFM-2 has been shown to have potential therapeutic applications in the treatment of pain and inflammation-related disorders.
作用機序
CFM-2 works by selectively blocking the TRPA1 ion channel, which is involved in pain sensation and inflammation. The TRPA1 ion channel is activated by various stimuli, including cold, heat, and chemical irritants. CFM-2 has been shown to block the activation of the TRPA1 ion channel by chemical irritants, which can lead to a reduction in pain and inflammation.
Biochemical and Physiological Effects:
CFM-2 has been shown to have various biochemical and physiological effects. It has been shown to reduce the activity of the TRPA1 ion channel, which can lead to a reduction in pain and inflammation. CFM-2 has also been shown to have antioxidant properties, which can help to reduce oxidative stress and inflammation.
実験室実験の利点と制限
CFM-2 has several advantages for lab experiments. It is a selective antagonist of the TRPA1 ion channel, which makes it a useful tool for investigating the role of the TRPA1 ion channel in pain and inflammation. CFM-2 is also relatively stable and has good solubility, which makes it easy to work with in lab experiments.
One limitation of CFM-2 is that it can be difficult to obtain in large quantities, which can limit its use in certain experiments. Additionally, CFM-2 has not yet been extensively tested in vivo, which means that its potential therapeutic applications are still largely theoretical.
将来の方向性
There are several future directions for research on CFM-2. One area of research is the investigation of its potential therapeutic applications in the treatment of pain and inflammation-related disorders. CFM-2 has shown promise in preclinical studies, and further research is needed to determine its efficacy and safety in humans.
Another area of research is the investigation of the TRPA1 ion channel and its role in various physiological processes. CFM-2 can be a useful tool for investigating the role of the TRPA1 ion channel in pain and inflammation, as well as other processes such as thermoregulation and respiratory function.
Overall, CFM-2 is a promising compound with potential applications in scientific research. Further research is needed to fully understand its mechanism of action and its potential therapeutic applications.
科学的研究の応用
CFM-2 has been extensively studied for its potential applications in scientific research. One of the main areas of research has been the investigation of its mechanism of action and its effects on the TRPA1 ion channel. CFM-2 has been shown to be a selective antagonist of the TRPA1 ion channel, which is involved in pain sensation and inflammation. This makes CFM-2 a potential therapeutic agent for the treatment of pain and inflammation-related disorders.
特性
IUPAC Name |
N-[4-[chloro(difluoro)methoxy]phenyl]-2-(5-phenyltetrazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClF2N5O2/c17-16(18,19)26-13-8-6-12(7-9-13)20-14(25)10-24-22-15(21-23-24)11-4-2-1-3-5-11/h1-9H,10H2,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFVNQLHFGRULIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(N=N2)CC(=O)NC3=CC=C(C=C3)OC(F)(F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClF2N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(3,4-diethoxyphenyl)ethyl]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide](/img/structure/B3439650.png)

![2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]thio}-N-[2-(3,4-diethoxyphenyl)ethyl]acetamide](/img/structure/B3439673.png)
![7-(4-chlorophenyl)-1,3-dimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3439678.png)
![ethyl 5-({[7-[chloro(difluoro)methyl]-5-(2-thienyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B3439679.png)
![ethyl 2-({[7-[chloro(difluoro)methyl]-5-(2-thienyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B3439681.png)
![3-{[4-(3,4-dichlorophenyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one](/img/structure/B3439685.png)

![6-bromo-8-methoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B3439695.png)
![6-bromo-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B3439719.png)
![2-(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B3439721.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-5-(2-furyl)-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3439726.png)
![1-{1-[2-(4-chloro-2-methylphenoxy)ethyl]-5-hydroxy-2-methyl-1H-indol-3-yl}ethanone](/img/structure/B3439734.png)
![N-(6-acetyl-1,3-benzodioxol-5-yl)-2-[(5-ethoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B3439736.png)